3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid
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Overview
Description
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-ynoic acid group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid typically involves the reaction of 5-bromo-2-chlorobenzene with propiolic acid under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylprop-2-ynoic acids.
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
- 3-(2-chlorophenyl)prop-2-ynoic acid
- 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
Uniqueness
3-(5-Bromo-2-chlorophenyl)prop-2-ynoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrClO2 |
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Molecular Weight |
259.48 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,(H,12,13) |
InChI Key |
JAFDHXSMFPXXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#CC(=O)O)Cl |
Origin of Product |
United States |
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